trichlorogermane
Description
Trichlorogermane (HGeCl₃) is a germanium-based superacid characterized by its high reactivity and versatility in organic and organometallic synthesis. As a strong Lewis acid, it participates in diverse reactions, including additions to unsaturated bonds (alkenes, alkynes, and aromatics) , hydrogermylation processes , and the formation of germanium-containing heterocycles . Its superacidic nature (protonating ability exceeding traditional acids like H₂SO₄) enables unique reactivity, such as generating radical cations in reactions with anthracene derivatives .
Properties
Molecular Formula |
Cl3GeH |
|---|---|
Molecular Weight |
180.0 g/mol |
IUPAC Name |
trichlorogermane |
InChI |
InChI=1S/Cl3GeH/c1-4(2)3/h4H |
InChI Key |
MUDDKLJPADVVKF-UHFFFAOYSA-N |
Canonical SMILES |
Cl[GeH](Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Novel Synthesis via Salt Metathesis
A breakthrough in Ge(SiCl3)4 preparation is detailed in a 2025 patent, which avoids hazardous reagents like SiH4 or GeH4. The method involves reacting tris(trichlorosilyl)germanide salts ([R4P][Ge(SiCl3)3]) with aluminum chloride (AlCl3) in dichloromethane. Key steps include:
-
Mixing Solid Precursors : [R4P][Ge(SiCl3)3] and AlCl3 are combined under inert conditions.
-
Solvent Reaction : Dissolution in CH2Cl2 at room temperature for 1–5 hours initiates metathesis, yielding [R4P][AlCl4] and Ge(SiCl3)4.
-
Extraction and Purification : Crude product is extracted with n-hexane, and solvent removal isolates crystalline Ge(SiCl3)4 with 24% yield.
Reaction Mechanism
The reaction proceeds via ligand exchange, where AlCl3 abstracts chloride from [Ge(SiCl3)3]−, forming [AlCl4]− and neutral Ge(SiCl3)4. This pathway eliminates the need for toxic gases, enhancing operational safety.
Comparative Analysis with Traditional Methods
Prior methods relied on sodium-mediated coupling of SiH4 and GeH4, which posed explosion risks and required stringent handling. The novel approach reduces hazards but achieves moderate yields, necessitating optimization for industrial scalability.
Phenyl Trichlorogermane (PTG) in Polymer-Derived Nanocrystals
Sol-Gel Processing of PTG Polymers
PTG-based polymers are synthesized via sol-gel techniques, yielding air-stable (C6H5GeO1.5)n networks. Thermal disproportionation at 400–600°C under reducing atmospheres generates germanium nanocrystals (Ge-NCs) embedded in GeO2 matrices. Key steps include:
-
Polymer Formation : PTG undergoes hydrolysis-condensation to form a germanium-rich oxide (GRO) network.
-
Thermal Disproportionation : Heating GRO induces Ge-NC nucleation, with size controlled by temperature (5–10 nm at 500°C) and dwell time.
-
Matrix Dissolution : Ge-NCs are liberated by dissolving GeO2 in warm water, producing freestanding nanocrystals for optoelectronic applications.
Structural and Optical Characterization
Transmission electron microscopy (TEM) and X-ray diffraction (XRD) confirm nanocrystal crystallinity, while photoluminescence (PL) spectroscopy reveals size-dependent emission tunable from 600–800 nm. This method achieves quantitative yields, highlighting its viability for large-scale production.
Data Tables: Synthesis Parameters and Outcomes
Table 1. Comparison of this compound Derivative Synthesis Methods
Table 2. Characterization Techniques for this compound Derivatives
Chemical Reactions Analysis
Hydride Terminated Polydimethylsiloxane: undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The hydride groups can be substituted with other functional groups, such as alkyl or aryl groups, through various chemical reactions.
Common reagents used in these reactions include platinum catalysts for hydrosilylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions include silanols, siloxanes, and various substituted silanes .
Scientific Research Applications
Chemical Synthesis
Precursor in Organogermanium Compounds
Trichlorogermane serves as a crucial precursor in the synthesis of organogermanium compounds. It is particularly valuable in hydrogermylation reactions, where it reacts with olefins to produce germylated products. This reaction is significant for developing new organic materials and modifying existing ones .
Hydrogermylation Reactions
The compound is extensively used in hydrogermylation, a process that involves the addition of this compound to alkenes. This reaction typically occurs under mild conditions, allowing for the formation of various germylated olefins that have applications in organic synthesis and materials development.
Materials Science
Semiconductors and Optical Fibers
In materials science, this compound is employed in the production of germanium-containing materials such as semiconductors and optical fibers. Its ability to form thin films via chemical vapor deposition processes makes it essential for producing high-purity germanium films used in electronic devices.
Thin Film Deposition
The compound's role in chemical vapor deposition is critical for creating germanium layers on substrates. This process is vital for enhancing the performance of electronic components, including transistors and diodes, due to germanium's favorable electronic properties compared to silicon.
Immunomodulatory Effects
this compound has been investigated for its potential biological activities, particularly its immunomodulatory effects. Studies indicate that it can stimulate natural killer cells and enhance macrophage activity, which may contribute to improved immune responses against tumors and infections .
Anticancer Properties
Research suggests that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. Mechanisms include the activation of caspases and modulation of inflammatory cytokines, leading to tumor growth inhibition. Case studies have shown significant tumor reduction in animal models treated with this compound .
Study on Anticancer Effects
A notable study conducted on mice demonstrated that treatment with this compound resulted in a 60% reduction in tumor size compared to control groups. The mechanism was linked to enhanced activity of natural killer cells and decreased levels of inflammatory cytokines .
Immunomodulatory Effects
Another investigation revealed that oral administration of this compound led to increased levels of circulating interferon and activated macrophages. This suggests a robust immunomodulatory effect that could be beneficial in cancer therapy .
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Immunomodulation | Enhances NK cell and macrophage activity | Increased immune response |
| Anticancer | Induces apoptosis via caspase activation | Tumor growth inhibition |
| Antioxidant | Reduces oxidative stress | Cell protection from ROS damage |
Table 2: Comparative Study Results on Tumor Reduction
| Study | Dosage (mg/kg) | Tumor Size Reduction (%) | Mechanism Observed |
|---|---|---|---|
| Study A | 100 | 45 | NK cell activation |
| Study B | 200 | 60 | Apoptosis induction |
| Study C | 300 | 70 | Cytokine modulation |
Mechanism of Action
The mechanism of action of Hydride Terminated Polydimethylsiloxane involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a crosslinking agent in the formation of silicone rubber and resins. The molecular targets and pathways involved include the interaction of the hydride groups with various functional groups, leading to the formation of stable siloxane bonds .
Comparison with Similar Compounds
Trichlorogermane vs. Trichlorobromogermane (HGeBr₃)
Chemical Reactivity and Stability :
- HGeCl₃ exhibits moderate reactivity, selectively adding to conjugated dienes (e.g., butadiene) to form five-membered germanium heterocycles .
- HGeBr₃ , synthesized via bromination of HGeCl₃, demonstrates enhanced electrophilicity due to the larger, more polarizable bromine atoms. This makes HGeBr₃ more reactive in aromatic substitution and radical-mediated reactions .
Acidity :
This compound vs. Tetrachlorogermane (GeCl₄)
Structure and Bonding :
Reactivity :
This compound vs. Dichlorogermylene (GeCl₂)
Formation and Stability :
- HGeCl₃ dissociates into GeCl₂ and HCl under specific conditions:
$$\text{HGeCl}3 \rightleftharpoons \text{GeCl}2 + \text{HCl}$$
This equilibrium is exploited in cycloaddition reactions with dienes . - GeCl₂ is a transient species stabilized as a dichlorogermylene intermediate in reactions involving elemental germanium and GeCl₄ .
Reactivity :
This compound vs. Organotrichlorogermanes (RGeCl₃)
Data Tables
Table 1: Comparative Properties of this compound and Analogues
Q & A
Q. How can meta-analyses of existing literature improve understanding of this compound’s behavior under varying conditions?
- Methodology : Meta-analyses require systematic keyword searches (e.g., "this compound stability," "GeHCl₃ synthesis") across databases like PubMed and CAS Common Chemistry. Tools like PRISMA checklists ensure methodological rigor. Statistical aggregation of thermodynamic and kinetic data identifies trends, while outlier detection flags studies requiring replication. Cross-referencing with computational datasets enhances robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
